(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide belongs to the class of organic compounds known as cinnamamides. Cinnamamides are a class of chemical compounds characterized by the presence of a cinnamoyl group (C6H5CH=CHCO-) directly bonded to an amine group [-C(=O)NH-]. [, ] These compounds are known to exhibit a wide array of biological activities, making them valuable entities in medicinal chemistry research. [, ] They have been investigated for their potential as antimicrobial, antiviral, antidiabetic, anxiolytic, and anti-inflammatory agents. []
(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound classified as a phenylpropanoid. This compound features a hydroxyphenyl group linked to a phenylprop-2-enamide structure, making it of interest in various chemical and biological applications. Its unique structure contributes to its potential uses in medicinal chemistry, particularly in the development of therapeutic agents due to its possible antioxidant and anti-inflammatory properties.
The synthesis of (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide typically involves several key steps:
The molecular structure of (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide can be represented as follows:
The compound exhibits geometric isomerism due to the double bond in the prop-2-enamide moiety, which can exist in E (trans) or Z (cis) configurations. The E configuration is characterized by the higher priority groups being on opposite sides of the double bond .
(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide can undergo several chemical reactions:
The mechanism of action for (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide involves several key processes:
(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide has numerous applications across various fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential utility in advancing scientific knowledge and therapeutic development.
The cinnamamide scaffold, characterized by its privileged structure featuring an α,β-unsaturated carbonyl system conjugated with an aromatic ring, serves as a versatile molecular framework in central nervous system (CNS) drug discovery. This core structure enables multifaceted target engagement through hydrogen bonding (amide and phenolic hydroxyl groups), hydrophobic interactions (phenyl ring), and conformational rigidity (E-configuration of the propenamide linker). Studies demonstrate that cinnamamide derivatives interact with diverse neurological targets, including:
Table 1: Key Structural Features Enabling Neuropharmacological Activity in Cinnamamide Derivatives
Structural Element | Pharmacological Contribution | Target Implications |
---|---|---|
Phenolic/amide N-H | Hydrogen bond donation | Enzyme/receptor active site anchoring (e.g., MAO-B) |
E-configured propenamide linker | Planar conformation | Enhanced membrane penetration and π-π stacking |
Aromatic ring (phenyl) | Hydrophobic domain | Binding pocket complementarity (e.g., GABAA benzodiazepine site) |
Chiral center (if present) | Stereoselective target recognition | Improved potency and selectivity (e.g., KM-568 S-enantiomer) |
Derivatives like N,3-diphenylprop-2-enamides act as potent, reversible MAO-B inhibitors (IC50 values down to 26 nM), demonstrating the scaffold’s adaptability for designing precision therapeutics against neurodegenerative disorders [3]. The scaffold’s metabolic stability and synthetic tractability further bolster its utility in lead optimization campaigns [1] [2].
(2E)-N-(2-Hydroxyphenyl)-3-phenylprop-2-enamide emerged as a structural analogue within programs targeting pharmacoresistant epilepsy. Its investigation stemmed from earlier observations that unsubstituted cinnamamide derivatives (e.g., R,S-N-(2-hydroxypropyl)cinnamamide) exhibited broad-spectrum antiseizure effects. The hydroxyphenyl variant introduced key physicochemical modifications:
While detailed efficacy data for this specific compound remains less extensively documented than its hydroxypropyl counterpart (KM-568), it shares core structural attributes linked to activity in critical models:
This historical trajectory positioned ortho-hydroxyphenyl cinnamamides as candidates warranting mechanistic exploration alongside other anticonvulsant cinnamamide pharmacophores.
Structural diversification of the (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide core aims to overcome limitations of existing neurotherapeutics, particularly pharmacoresistance in epilepsy (~30% of patients) and inadequate efficacy in neurodegenerative disorders. Key analogue strategies include:
Table 2: Neuropharmacological Profile of Key Cinnamamide Derivatives
Compound Name | Structural Variation | Primary Biological Activity | Key Finding/Model |
---|---|---|---|
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568) | Chiral hydroxypropyl amide | Anticonvulsant | ED50 = 13.21 mg/kg (Frings mice, i.p.); ED50 = 27.58 mg/kg (MES rat, i.p.) [1] |
(2E)-N-[2-Hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide | Terminal thiophene; chiral center | Anticonvulsant (potential) | Low cytotoxicity (HepG2/H9c2, ≤100 µM); favorable in vitro safety [2] |
(2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide | α-Cyano; vanillyl phenyl | Anti-inflammatory & Antioxidant | Significant edema reduction; potent DPPH scavenging [6] |
N-(3-Chlorophenyl)-(E)-cinnamamide | m-Chloro anilide | MAO-B inhibition | IC50 = 0.032 µM (Reversible, competitive) [3] |
These modifications exploit structure-activity relationship (SAR) insights:
Focusing on such analogues addresses unmet needs for multi-target ligands in complex neurological pathologies while leveraging the synthetic accessibility and proven neuropharmacological relevance of the cinnamamide core.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1